N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine
Description
N-(3-Chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine is a pyrazolo[3,4-d]pyrimidine derivative featuring a 1-(4-methylphenyl) substituent on the pyrazolo core and a 4-amino group linked to a 3-chloro-4-methylphenyl moiety. Pyrazolo[3,4-d]pyrimidines are synthesized via nucleophilic substitution reactions, typically involving chloro precursors and aromatic amines under reflux conditions .
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClN5/c1-12-3-7-15(8-4-12)25-19-16(10-23-25)18(21-11-22-19)24-14-6-5-13(2)17(20)9-14/h3-11H,1-2H3,(H,21,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNKNPTYYILYTLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C3=NC=NC(=C3C=N2)NC4=CC(=C(C=C4)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine typically involves multi-step organic reactions One common method includes the condensation of 3-chloro-4-methylphenylhydrazine with 4-methylbenzaldehyde to form the corresponding hydrazone This intermediate is then cyclized with a suitable reagent, such as triethyl orthoformate, to yield the pyrazolo[3,4-d]pyrimidine core
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the amine group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazolopyrimidines with various functional groups.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Position 1 Substituents
- Target Compound : 1-(4-Methylphenyl) group enhances lipophilicity and may improve membrane permeability compared to unsubstituted analogs .
- 1-(4-Chlorophenyl)-N-Benzyl Derivative () : The 4-chlorophenyl group increases steric bulk, possibly reducing metabolic clearance but increasing mutagenicity risk .
Position 4 Amine Substituents
- Target Compound : The 3-chloro-4-methylphenyl group balances electron-withdrawing (Cl) and electron-donating (CH₃) effects, which may optimize target selectivity and solubility .
- N-(4-Methylsulfonylphenyl) Derivative () : The sulfonyl group improves solubility but may reduce blood-brain barrier penetration due to high polarity .
- N-(2-Morpholinoethyl) Derivative (): The morpholine moiety introduces basicity, enhancing solubility and enabling interactions with polar enzymatic pockets .
Physicochemical Properties
*LogP values estimated using fragment-based methods.
Biological Activity
N-(3-chloro-4-methylphenyl)-1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine, commonly referred to as 6-Chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in oncology. This article provides an overview of its biological activity, including mechanisms of action, efficacy against various cancer cell lines, and potential therapeutic applications.
- IUPAC Name : 6-Chloro-N-(3-chloro-4-methylphenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- CAS Number : 1040662-70-1
- Molecular Formula : C13H11Cl2N5
- Molecular Weight : 308.17 g/mol
The biological activity of pyrazolo[3,4-d]pyrimidines is primarily attributed to their ability to inhibit tyrosine kinases (TKs), which are crucial for various signaling pathways involved in cell proliferation and survival. Specifically, this compound has shown efficacy against several cancer cell lines by targeting kinases such as c-Src and Bcr-Abl, which are implicated in the pathogenesis of different cancers.
Efficacy Against Cancer Cell Lines
Recent studies have demonstrated that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit substantial cytotoxic effects across various cancer types. Here are some key findings:
Case Studies
- Neuroblastoma Treatment : A study investigated the use of pyrazolo[3,4-d]pyrimidines encapsulated in nanoparticles for targeted delivery to neuroblastoma cells. The results indicated a significant increase in cytotoxicity compared to free drug formulations, with IC50 values demonstrating enhanced efficacy over time (72 hours) for liposomal formulations .
- In Vivo Models : In mouse models of cancer, the lead compound from a synthesized library showed a tumor volume reduction exceeding 50% when administered at optimized doses. This highlights the potential for clinical applications in treating aggressive tumors like neuroblastoma and glioblastoma .
Pharmacokinetics and Solubility Issues
Despite promising anticancer activity, pyrazolo[3,4-d]pyrimidines often face challenges related to poor aqueous solubility, which can hinder their clinical development. Recent formulations using albumin nanoparticles and liposomes have been explored to improve solubility and bioavailability. These methods have shown promise in enhancing pharmacokinetic profiles while maintaining cytotoxic efficacy against target cancer cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
